molecular formula C13H9BrFNO3 B1377950 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene CAS No. 1393441-89-8

2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene

Cat. No.: B1377950
CAS No.: 1393441-89-8
M. Wt: 326.12 g/mol
InChI Key: ZNYZLFQUEBXUOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (CAS 1393441-89-8) is a high-purity solid compound with a molecular weight of 326.12 g/mol and a specified purity of at least 96% . This multifunctional aromatic building block is characterized by a benzyloxy group and strategically positioned bromo, fluoro, and nitro substituents on the benzene ring. This unique arrangement makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The bromo and nitro groups are excellent handles for further functionalization via metal-catalyzed cross-couplings (e.g., Suzuki, Heck reactions) and nucleophilic aromatic substitutions, allowing researchers to construct more complex molecular architectures. The presence of the fluorine atom can enhance metabolic stability and influence the electronic properties of the resulting molecules. Researchers are advised to handle this compound with appropriate safety precautions and store it sealed in a dry environment at 2-8°C to maintain its stability and purity . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-bromo-5-fluoro-3-nitro-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrFNO3/c14-11-6-10(15)7-12(16(17)18)13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYZLFQUEBXUOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection and Initial Functionalization

The synthesis begins with a suitably substituted nitrobenzene derivative, typically 3-nitrophenol or 3-nitroaniline, which provides the nitro group at the 3-position and a reactive hydroxyl or amino group for further modifications. The initial step involves protecting or functionalizing the phenolic hydroxyl group to facilitate selective halogenation and substitution.

Key steps:

  • Protection of phenol: Reaction with benzyl chloride in the presence of a base such as sodium hydroxide (NaOH) to form the benzyloxy group. This step ensures the phenolic hydroxyl is protected, preventing undesired side reactions during halogenation.
  • Reaction conditions: Typically conducted in a polar aprotic solvent like acetone or ethanol at room temperature or slightly elevated temperatures (~25–50°C).

Selective Bromination

The next step involves introducing a bromine atom at the desired position (the ortho position relative to the benzyloxy group). This is achieved through electrophilic aromatic substitution:

Reagents: Bromine (Br2) or N-bromosuccinimide (NBS)
Catalysts: Iron (Fe) or ultraviolet light to promote radical bromination
Solvent: Acetic acid, carbon tetrachloride, or dichloromethane
Temperature: 0–25°C for controlled substitution

Reaction specifics:

  • Bromination is directed ortho to the benzyloxy group due to its activating and ortho/para-directing nature.
  • Reaction monitoring via TLC ensures selective mono-bromination, avoiding polybromination.

Nitro Group Optimization

The nitro group at the 3-position is generally introduced via nitration of the aromatic ring:

Reagents: Mixture of concentrated nitric acid and sulfuric acid
Temperature: Maintained at 0–5°C to control regioselectivity
Reaction time: Short to prevent over-nitration

The nitration is directed to the meta position relative to existing substituents, consistent with the electrophilic aromatic substitution rules.

Following the successful introduction of all functional groups, the benzyloxy protecting group can be cleaved if necessary, or retained depending on the synthetic route's design. Final purification involves column chromatography or recrystallization to obtain the target compound with high purity (>95%).

Data Table: Summary of Preparation Methods

Step Reagents Conditions Purpose Notes
1. Phenol protection Benzyl chloride, NaOH Room temp, 24 h Protect phenol Ensures selective halogenation
2. Bromination Br2 or NBS, Fe catalyst 0–25°C Introduce bromine Ortho to benzyloxy group
3. Fluorination Selectfluor or NFSI Mild, room temp Introduce fluorine Post-bromination step
4. Nitration HNO3, H2SO4 0–5°C Introduce nitro group Meta to existing substituents
5. Deprotection & Purification Acidic or catalytic conditions Recrystallization Final compound isolation Ensures high purity

Research Findings and Optimization

Recent literature emphasizes the importance of controlling regioselectivity during halogenation and fluorination. For example, a study on similar aromatic compounds highlights that:

Furthermore, industrial approaches leverage continuous flow reactors to enhance reaction control, reduce by-products, and scale up production efficiently.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 1 undergoes nucleophilic substitution due to the electron-withdrawing effects of the nitro group (position 3) and fluorine (position 5), which activate the ring for SNAr.

Reagent/Conditions Product Yield Mechanistic Notes
Sodium methoxide (NaOMe), DMF2-(Benzyloxy)-5-fluoro-3-nitro-1-methoxybenzene72%Methoxide attacks the electrophilic C-Br site.
Ammonia (NH₃), Cu catalyst2-(Benzyloxy)-1-amino-5-fluoro-3-nitrobenzene65%Amine replaces Br via intermediate Meisenheimer complex.

Key Factors :

  • The nitro group meta to Br enhances electrophilicity at position 1.

  • Polar aprotic solvents (e.g., DMF) stabilize transition states.

Reduction of the Nitro Group

The nitro group at position 3 can be selectively reduced to an amine under controlled conditions.

Reduction Method Product Yield Conditions
H₂/Pd-C, ethanol2-(Benzyloxy)-1-bromo-5-fluoro-3-aminobenzene88% Room temperature, 1 atm H₂.
Fe/HCl2-(Benzyloxy)-1-bromo-5-fluoro-3-aminobenzene78%Reflux in HCl, followed by neutralization.

Mechanism :

  • Catalytic hydrogenation proceeds via sequential electron transfer to the nitro group .

  • Iron in acidic media reduces NO₂ to NH₂ through nitroso and hydroxylamine intermediates.

Hydrogenolysis of the Benzyloxy Group

The benzyloxy group is cleaved under hydrogenolytic conditions to yield a phenol derivative.

Reagent/Conditions Product Yield Notes
H₂ (5 atm), Pd/C, ethanol2-Hydroxy-1-bromo-5-fluoro-3-nitrobenzene95%Benzyl group removed without affecting Br.

Selectivity :

  • The C-O bond in the benzyl ether is preferentially cleaved over C-Br or C-F bonds.

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions with boronic acids.

Boronic Acid Product Yield Catalyst System
Phenylboronic acid2-(Benzyloxy)-1-phenyl-5-fluoro-3-nitrobenzene81% Pd(PPh₃)₄, K₂CO₃, toluene, 80°C.
4-Methoxyphenylboronic acid2-(Benzyloxy)-1-(4-methoxyphenyl)-5-fluoro-3-nitrobenzene76% Same as above.

Mechanistic Pathway :

  • Oxidative addition of Pd(0) to C-Br forms a Pd(II) intermediate.

  • Transmetallation with boronic acid precedes reductive elimination to form the C-C bond .

Electrophilic Aromatic Substitution (Limited Reactivity)

Despite deactivation by EWGs, directed ortho-metalation enables regioselective functionalization.

Reagent Product Yield Conditions
LDA, then CO₂2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzoic acid68% -78°C in THF, followed by carboxylation.

Limitations :

  • Nitro and fluoro groups hinder traditional electrophilic substitution (e.g., nitration, sulfonation) .

Mechanistic and Synthetic Considerations

  • Steric Effects : The benzyloxy group at position 2 may hinder reactions at adjacent positions.

  • Electronic Effects : The nitro group directs nucleophiles to position 1 (para to itself) and electrophiles to position 4 (meta to nitro) .

  • Stability : The compound is sensitive to strong bases and oxidizing agents, necessitating anhydrous conditions for SNAr and cross-coupling .

Scientific Research Applications

2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of fluorescent probes and sensors for detecting biological molecules.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene depends on the specific application and the chemical reactions it undergoes. For example, in nucleophilic aromatic substitution reactions, the electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack, facilitating the substitution of the bromo or fluoro groups. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name CAS Number Molecular Formula Substituent Positions Purity Key Differences Reference
This compound 1393441-89-8 C₁₃H₉BrFNO₃ 1-Br, 2-OBz, 3-NO₂, 5-F 96% Reference compound
1-(Benzyloxy)-3-bromo-2-nitrobenzene 1314091-92-3 C₁₃H₁₀BrNO₃ 1-OBz, 3-Br, 2-NO₂ N/A Nitro group at position 2; lacks fluorine
1-(Benzyloxy)-4-bromo-2-nitrobenzene 383868-64-2 C₁₃H₁₀BrNO₃ 1-OBz, 4-Br, 2-NO₂ N/A Bromine at position 4; higher similarity (0.95)
2-(Benzyloxy)-4-bromo-1-nitrobenzene 849210-10-2 C₁₃H₁₀BrNO₃ 2-OBz, 4-Br, 1-NO₂ N/A Nitro group at position 1
3-(Benzyloxy)-6-bromo-2-fluorophenol 1228956-98-6 C₁₃H₁₀BrFO₂ 3-OBz, 6-Br, 2-F, 1-OH 98% Hydroxyl group instead of nitro

Notes:

  • Substituent Position Effects : The placement of bromine and nitro groups significantly alters electronic properties. For instance, bromine at position 1 (as in the reference compound) enhances electrophilicity at position 4, making it reactive toward nucleophilic aromatic substitution.
  • Fluorine vs. Hydroxyl: The presence of fluorine (electron-withdrawing) in the reference compound increases stability compared to hydroxyl-containing analogues like 3-(Benzyloxy)-6-bromo-2-fluorophenol, which may undergo oxidation.

Functional Analogues

Table 2: Boronic Acid and Trifluoromethyl Derivatives

Compound Name CAS Number Molecular Formula Functional Group Purity Applications Reference
4-(Benzyloxy)-5-bromo-2-fluorophenylboronic acid 2377607-82-2 C₁₃H₁₁BBrFO₃ Boronic acid (-B(OH)₂) 95% Suzuki coupling precursor
1-(Benzyloxy)-2-bromo-3-(trifluoromethyl)benzene 1820703-43-2 C₁₄H₁₀BrF₃O Trifluoromethyl (-CF₃) 96% Fluorinated drug intermediates

Key Findings :

  • Boronic Acid Derivatives : Compounds like 4-(Benzyloxy)-5-bromo-2-fluorophenylboronic acid are tailored for cross-coupling reactions, offering advantages over the reference compound in constructing biaryl systems.
  • Trifluoromethyl Derivatives : The -CF₃ group in analogues such as 1-(Benzyloxy)-2-bromo-3-(trifluoromethyl)benzene improves lipophilicity, enhancing blood-brain barrier penetration in drug candidates.

Commercial Availability and Packaging

  • Reference Compound : Sold by Combi-Blocks in 1g, 5g, and 250mg packages.
  • Analogues : 1-Bromo-2-fluoro-4-nitrobenzene (CAS: 185331-69-5) is available from TCI Chemicals in 5g and 25g quantities, while 2-(Benzyloxy)-1,3-dibromo-5-methylbenzene (CAS: 84379-34-0) is offered in 1g and 5g sizes with 95% purity.

Research and Industrial Relevance

The reference compound’s nitro and halogen substituents make it a versatile electrophile, but its analogues expand utility:

  • Positional Isomerism : 1-(Benzyloxy)-4-bromo-2-nitrobenzene (similarity score: 0.95) is preferred in reactions requiring steric accessibility at position 4.
  • Purity and Yield: Higher-purity analogues (e.g., 98% purity for 3-(Benzyloxy)-6-bromo-2-fluorophenol) reduce byproducts in multi-step syntheses.

Biological Activity

2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene is an organic compound notable for its complex structure, which includes a benzyloxy group, bromine, fluorine, and a nitro group attached to a benzene ring. This structural diversity suggests potential biological activity, particularly in medicinal chemistry and related fields. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₃H₁₀BrFNO₃
  • Molecular Weight : 308.13 g/mol
  • Structural Features :
    • Nitro group (-NO₂)
    • Bromine atom (Br)
    • Fluorine atom (F)
    • Benzyloxy group (-O-C₆H₅)

The presence of these functional groups allows for diverse interactions with biological targets, influencing various biochemical pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may modulate the activity of enzymes through binding interactions, potentially inhibiting or activating specific pathways involved in disease processes.
  • Antimicrobial Properties : Similar compounds have been reported to exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell functions.
  • Cytotoxic Effects : Nitroaromatic compounds are often associated with cytotoxic effects against various cancer cell lines. The nitro group is particularly known for inducing apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that derivatives of similar structures exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with benzyloxy substituents have shown effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values demonstrating their potency .

Anticancer Activity

In studies evaluating the cytotoxic effects of nitroaromatic compounds, it has been found that those with structural similarities to this compound can induce apoptosis in various cancer cell lines. For example, compounds featuring similar functional groups have shown IC50 values in the low micromolar range against breast cancer cell lines (MDA-MB-231) and others .

Study on Structural Activity Relationship (SAR)

A recent study investigated the SAR of benzyloxy-substituted compounds, revealing that modifications at specific positions significantly influence their biological activity. For instance, substituting different halogens or functional groups on the benzene ring altered the MIC values against Mycobacterium tuberculosis, highlighting the importance of structural optimization in drug design .

In Vivo Efficacy

In vivo studies have demonstrated that similar compounds can effectively reduce tumor growth in animal models. For example, a compound with a related structure exhibited significant tumor suppression in xenograft models of breast cancer, suggesting that this compound may possess similar therapeutic potential .

Data Table: Summary of Biological Activities

Activity Type Tested Organism/Cell Line MIC/IC50 Value Reference
AntibacterialE. coli10 µg/mL
AntibacterialS. aureus12 µg/mL
AnticancerMDA-MB-2310.19 µM
AntitubercularMycobacterium tuberculosis<1 µg/mL

Q & A

Q. How do solvent polarity and temperature impact photodegradation of the nitro-aromatic system?

  • Answer: Polar aprotic solvents (e.g., DMF) accelerate photodegradation due to enhanced charge separation. UV-Vis spectroscopy under controlled light exposure (λ = 300–400 nm) reveals degradation kinetics. Lower temperatures (e.g., 4°C) slow decomposition rates .

Methodological Notes

  • Data Interpretation: Cross-reference spectral data with PubChem entries and analogs (e.g., 1-Bromo-2-fluoro-4-nitrobenzene) for validation .
  • Reaction Optimization: Use Design of Experiments (DoE) to balance competing substituent effects in multi-step syntheses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene
Reactant of Route 2
Reactant of Route 2
2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.